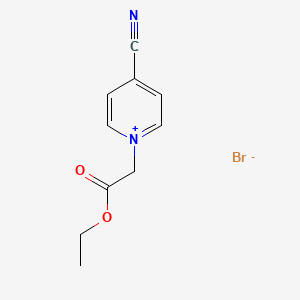
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide is an organic compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.115 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with a cyano group and an ethoxy-oxoethyl group. It is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide can be achieved through the reaction of 4-cyanopyridine with ethyl bromoacetate under basic conditions. The reaction typically involves the use of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction proceeds through nucleophilic substitution, where the ethyl bromoacetate reacts with the pyridine nitrogen to form the desired product[2][2].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion, which can be replaced by other nucleophiles.
Oxidation and Reduction: The cyano group can undergo reduction to form primary amines, while the pyridinium ring can be involved in oxidation reactions.
Condensation Reactions: The ethoxy-oxoethyl group can participate in condensation reactions with various nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group can yield primary amines, while nucleophilic substitution can produce a variety of substituted pyridinium derivatives .
Aplicaciones Científicas De Investigación
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of 4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide involves its interaction with nucleophiles and electrophiles. The pyridinium ring can act as an electron-withdrawing group, enhancing the reactivity of the cyano and ethoxy-oxoethyl groups. This allows the compound to participate in a variety of chemical reactions, forming new bonds and generating diverse products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide
- 4-Cyano-1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridinium bromide
- 4-Cyano-1-(2-(1-naphthyl)-2-oxoethyl)pyridinium bromide
Uniqueness
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide is unique due to its specific substitution pattern on the pyridinium ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis .
Propiedades
Fórmula molecular |
C10H11BrN2O2 |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
ethyl 2-(4-cyanopyridin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C10H11N2O2.BrH/c1-2-14-10(13)8-12-5-3-9(7-11)4-6-12;/h3-6H,2,8H2,1H3;1H/q+1;/p-1 |
Clave InChI |
BPLZSPLYGICJPA-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C[N+]1=CC=C(C=C1)C#N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


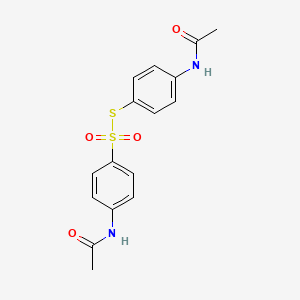
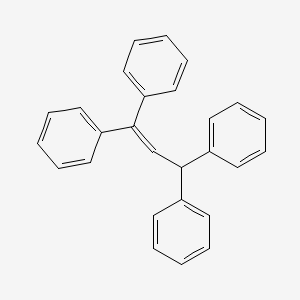
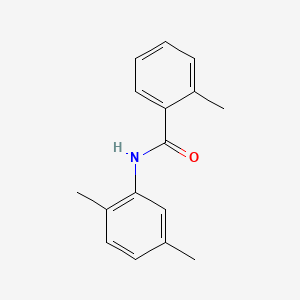


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15076741.png)
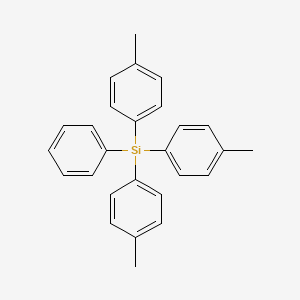
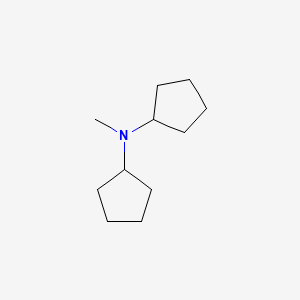

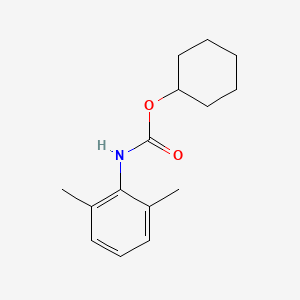
![10,11-Dimethyldibenzo[a,c]phenazine](/img/structure/B15076791.png)
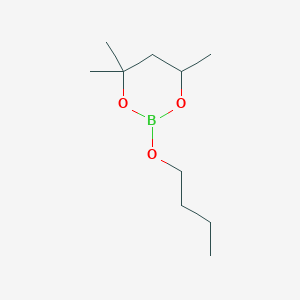
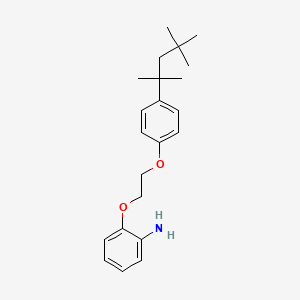
![[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate](/img/structure/B15076802.png)
